Gedatolisib (PF-05212384, PKI-587) is an intravenously administered dual inhibitor targeting all four class I phosphatidylinositol 3-kinase (PI3K) isoforms as well as both mammalian target of rapamycin complexes (mTORC1 and mTORC2) [1]. Unlike first-generation or single-node kinase inhibitors, Gedatolisib delivers sub-nanomolar to low-nanomolar biochemical potency across the entire PAM (PI3K/AKT/mTOR) signaling axis, making it a critical procurement choice for research into adaptive resistance and mutation-agnostic tumor suppression [2]. Its distinct structural profile—a phenyl urea derivative—enables comprehensive pathway blockade, establishing it as a benchmark material for in vitro and in vivo oncology assays requiring complete suppression of cross-activation mechanisms [1].
Substituting Gedatolisib with single-node PAM pathway inhibitors—such as the PI3Kα-specific Alpelisib, the AKT inhibitor Capivasertib, or the mTORC1 inhibitor Everolimus—fundamentally compromises experimental integrity in resistance modeling [1]. Inhibition of only a single component of the PAM pathway reliably triggers tumor escape mechanisms through the compensatory cross-activation of uninhibited targets (e.g., mTORC2 activating AKT when PI3K is blocked) [2]. Gedatolisib’s simultaneous, high-affinity binding to both PI3K and mTORC1/2 eliminates this adaptive rewiring. Consequently, buyers developing robust xenograft or cell-line models for HR+/HER2- breast cancer or other solid tumors must procure Gedatolisib to achieve sustained, mutation-agnostic cytotoxicity that single-target comparators fail to reproduce[1].
Gedatolisib demonstrates targeted biochemical potency, achieving an IC50 of 0.4 nM against PI3Kα and 1.6 nM against mTOR in cell-free assays. Furthermore, it maintains sub-nanomolar efficacy against the most frequent oncogenic PI3Kα mutations, H1047R (0.6 nM) and E545K (0.6 nM) . When compared to single-node baselines or earlier dual inhibitors, this low nanomolar affinity ensures complete target saturation at lower dosing concentrations, minimizing off-target toxicity in complex biological models.
| Evidence Dimension | Cell-free kinase inhibition (IC50) |
| Target Compound Data | Gedatolisib: PI3Kα (0.4 nM), mTOR (1.6 nM), PI3Kα-H1047R (0.6 nM) |
| Comparator Or Baseline | Standard PI3K/mTOR baselines (typically >5-10 nM for multi-target coverage) |
| Quantified Difference | Sub-nanomolar potency across both wild-type and mutant PI3Kα, alongside tight mTORC1/2 binding. |
| Conditions | Fluorescent polarization (FP) kinase assay, 100 μM ATP. |
Procurement of Gedatolisib ensures researchers can achieve simultaneous, complete blockade of both wild-type and mutant PI3K/mTOR targets at highly efficient, low-nanomolar concentrations.
Unlike the PI3Kα-specific inhibitor Alpelisib, which exhibits highly variable efficacy dependent on PIK3CA mutational status, Gedatolisib provides consistent, mutation-agnostic anti-proliferative effects [1]. In comparative profiling across diverse breast cancer cell lines, Gedatolisib exerted significantly greater cytotoxic effects regardless of whether the cell line harbored PIK3CA mutations or was wild-type [2]. This comprehensive PAM blockade prevents the compensatory signaling that typically allows wild-type or resistant cells to survive single-node inhibition.
| Evidence Dimension | Anti-proliferative efficacy across mutational profiles |
| Target Compound Data | Gedatolisib: Equal potency and comparable cytotoxicity in both PIK3CA-mutant and wild-type tumor cells. |
| Comparator Or Baseline | Alpelisib (PI3Kα inhibitor): Efficacy strictly dependent on PIK3CA mutation presence. |
| Quantified Difference | Gedatolisib bypasses the mutational dependency required by Alpelisib, extending efficacy to wild-type models. |
| Conditions | In vitro breast cancer cell line viability and 3D culture assays. |
Laboratories modeling heterogeneous tumors or studying resistance mechanisms must select Gedatolisib to ensure uniform pathway suppression across diverse genetic backgrounds.
Gedatolisib possesses moderate lipophilicity and low aqueous solubility, necessitating specific formulation strategies for in vivo procurement and application [1]. For intravenous dosing in murine models, successful formulations utilize 5% dextrose in water (D5W) acidified with 0.3% lactic acid (pH 3.5) to achieve a processable 2 mg/mL solution . When formulated correctly, Gedatolisib exhibits a high volume of distribution (5.38 L/kg) and strong tumor penetration, achieving a tumor-to-plasma partition coefficient (Kp,tumor) of 1.81 . This pharmacokinetic profile is critical for researchers transitioning from in vitro to xenograft models.
| Evidence Dimension | In vivo pharmacokinetics and tissue distribution |
| Target Compound Data | Gedatolisib: Vd = 5.38 L/kg; Kp,tumor = 1.81 |
| Comparator Or Baseline | Standard aqueous buffers (baseline): Result in hazy, insoluble suspensions and poor exposure. |
| Quantified Difference | Acidified dextrose formulation enables complete solubilization and high tumor tissue affinity (Kp > 1.5). |
| Conditions | Intravenous administration (10 mg/kg) in CD-1 nude mice bearing orthotopic xenografts. |
Buyers planning in vivo studies must account for Gedatolisib's specific solubility requirements to ensure accurate dosing and leverage its strong tumor penetration capabilities.
For in vitro laboratory workflows, Gedatolisib presents specific handling requirements due to its insolubility in water and ethanol . To achieve reproducible assay results, procurement teams must ensure the use of fresh, anhydrous DMSO, as moisture contamination significantly reduces its solubility. A standard processable stock solution requires gentle warming (50°C) and ultrasonication to reach a concentration of 10 mg/mL (16.24 mM) in DMSO. For downstream dilution into aqueous media, step-wise addition of PEG300 (40%) and Tween 80 (5%) prior to aqueous buffer addition is required to prevent precipitation .
| Evidence Dimension | Stock solution processability and solvent compatibility |
| Target Compound Data | Gedatolisib: Soluble to 10 mg/mL in anhydrous DMSO (with 50°C warming); requires PEG300/Tween 80 for aqueous dilution. |
| Comparator Or Baseline | Standard hydrophilic compounds (baseline): Dissolve directly in aqueous buffers without co-solvents. |
| Quantified Difference | Requires a strict 40% PEG300 / 5% Tween 80 / 50% ddH2O step-wise gradient to maintain solubility upon aqueous transition. |
| Conditions | Preparation of 1 mL working solution from 50 mg/mL clarified DMSO stock. |
Laboratory buyers must integrate these specific co-solvent and handling requirements into their procurement and protocol planning to prevent compound precipitation and ensure assay reproducibility.
Because Gedatolisib simultaneously blocks all class I PI3K isoforms and mTORC1/2, it is a highly targeted compound for research focused on overcoming the compensatory cross-activation that plagues single-target inhibitors like Alpelisib or Everolimus. It is specifically indicated for late-stage preclinical modeling of HR+/HER2- breast cancers and other solid tumors where pathway rewiring drives drug resistance [1].
Gedatolisib's ability to exert equal cytotoxicity in both PIK3CA-mutant and wild-type cell lines makes it a strictly justified procurement choice for studies involving heterogeneous tumor populations. Researchers should procure Gedatolisib when the experimental design requires uniform suppression of the PI3K/mTOR axis regardless of the underlying PIK3CA mutational status [1].
Given its high volume of distribution and strong tumor penetration (Kp,tumor = 1.81), Gedatolisib is highly suited for in vivo efficacy studies in orthotopic xenografts. Researchers must utilize specific acidic co-solvent formulations (e.g., D5W with 0.3% lactic acid) to overcome its low aqueous solubility and ensure accurate, reproducible intravenous dosing .